molecular formula C29H32N6O3 B13389572 Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate

Cat. No.: B13389572
M. Wt: 512.6 g/mol
InChI Key: IJJDPBVDJXYHMJ-UHFFFAOYSA-N
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Description

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate is a complex organic compound that belongs to the class of nicotinic acid derivatives. This compound is characterized by its intricate structure, which includes multiple pyridine rings and a nicotinate moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bis(pyridin-2-ylmethyl)amine intermediate: This step involves the reaction of pyridine-2-carbaldehyde with an amine source under reductive amination conditions.

    Alkylation of the intermediate: The bis(pyridin-2-ylmethyl)amine is then alkylated with an appropriate alkyl halide to introduce the 2-hydroxypropyl group.

    Coupling with nicotinic acid derivative: The resulting intermediate is coupled with methyl nicotinate under conditions that promote nucleophilic substitution, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: Employed in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple pyridine rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the nicotinate moiety can interact with nicotinic acid receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(((3-(bis(pyridin-2-ylmethyl)amino)-2-hydroxypropyl)(pyridin-2-ylmethyl)amino)methyl)nicotinate is unique due to its specific combination of functional groups and structural features. The presence of multiple pyridine rings and a nicotinate moiety provides it with distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C29H32N6O3

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxylate

InChI

InChI=1S/C29H32N6O3/c1-38-29(37)23-11-12-27(33-16-23)20-35(19-26-10-4-7-15-32-26)22-28(36)21-34(17-24-8-2-5-13-30-24)18-25-9-3-6-14-31-25/h2-16,28,36H,17-22H2,1H3

InChI Key

IJJDPBVDJXYHMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)CN(CC2=CC=CC=N2)CC(CN(CC3=CC=CC=N3)CC4=CC=CC=N4)O

Origin of Product

United States

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